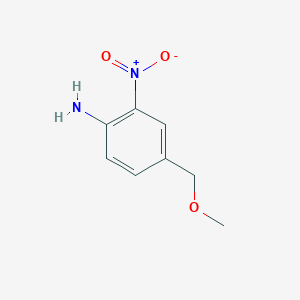
4-(Methoxymethyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methoxymethyl group attached to the benzene ring, along with a nitro group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-nitroaniline typically involves the nitration of 4-(Methoxymethyl)aniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction is as follows: [ \text{C8H11NO} + \text{HNO3} \rightarrow \text{C8H10N2O3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
-
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. [ \text{C8H10N2O3} + 3\text{H2} \rightarrow \text{C8H12N2O} + 2\text{H2O} ]
-
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as sodium iodide in acetone or amines in the presence of a base.
Major Products:
- Reduction of the nitro group yields 4-(Methoxymethyl)-2-phenylenediamine.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Methoxymethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxymethyl group can also participate in metabolic processes, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
- 4-(Methoxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylbenzoic acid
- 4-(Methoxymethyl)-2-phenylenediamine
Comparison: 4-(Methoxymethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For instance, 4-(Methoxymethyl)-2-methylindole lacks the nitro group, which significantly alters its reactivity and applications.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4-(methoxymethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 |
Clé InChI |
FILGGGAQCDVEQJ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


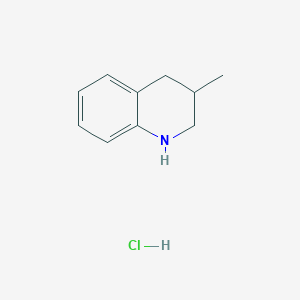

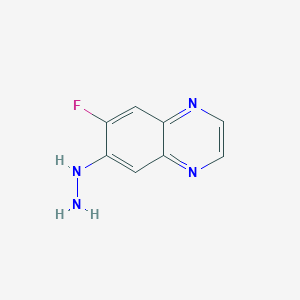
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
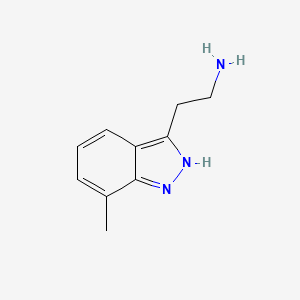
![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
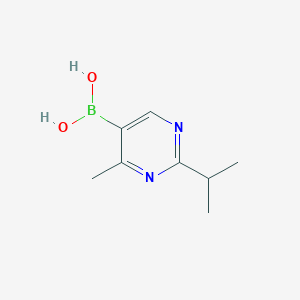

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)

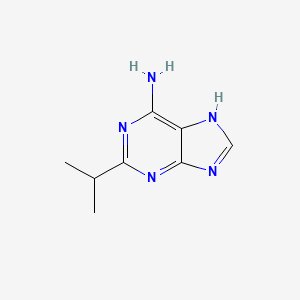

![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
